molecular formula C11H10N2O B11907037 [2,3'-Bipyridin]-5'-ylmethanol CAS No. 1346686-52-9

[2,3'-Bipyridin]-5'-ylmethanol

Cat. No.: B11907037
CAS No.: 1346686-52-9
M. Wt: 186.21 g/mol
InChI Key: JSDSAJAHEGKTEJ-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-5’-ylmethanol: is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [2,3’-Bipyridin]-5’-ylmethanol includes a hydroxymethyl group attached to the 5’ position of the bipyridine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-5’-ylmethanol typically involves the following steps:

Industrial Production Methods

Industrial production of [2,3’-Bipyridin]-5’-ylmethanol may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The hydroxymethylation step can be scaled up using continuous flow reactors to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [2,3’-Bipyridin]-5’-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

  • Substitution: : [2,3’-Bipyridin]-5’-ylmethanol can undergo substitution reactions, where the hydroxymethyl group is replaced by other functional groups. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, other substituted bipyridines.

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-5’-ylmethanol primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating organic transformations. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

[2,3’-Bipyridin]-5’-ylmethanol: can be compared with other bipyridine derivatives, such as:

Uniqueness: : The presence of the hydroxymethyl group in [2,3’-Bipyridin]-5’-ylmethanol provides additional functionalization possibilities, allowing for the formation of more diverse metal complexes and enhancing its reactivity in various chemical reactions.

Properties

CAS No.

1346686-52-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(5-pyridin-2-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-9-5-10(7-12-6-9)11-3-1-2-4-13-11/h1-7,14H,8H2

InChI Key

JSDSAJAHEGKTEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CC(=C2)CO

Origin of Product

United States

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